5-溴-2,3-二甲基-1-苯并呋喃

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

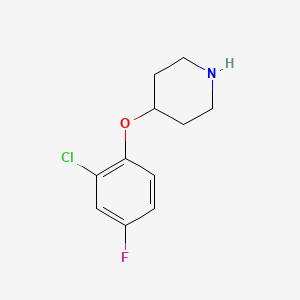

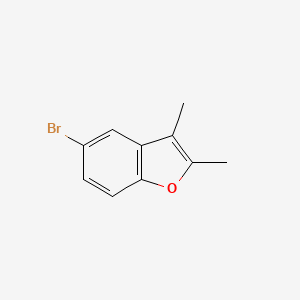

5-Bromo-2,3-dimethyl-1-benzofuran is a chemical compound that belongs to the class of organic compounds known as benzofurans. These are organic compounds containing a benzene ring fused to a furan ring. Benzofurans are known for their diverse range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other biologically active molecules.

Synthesis Analysis

The synthesis of 2,3-disubstituted benzofurans, which includes derivatives such as 5-Bromo-2,3-dimethyl-1-benzofuran, can be achieved through various methods. One approach involves the use of acrolein dimer and 1,3-dicarbonyl compounds with N-bromosuccinimide (NBS) as an oxidizing agent in the presence of a Lewis acid catalyst . Another method includes the reaction of 5-bromosalicylaldehyde with hydroxylamine hydrochloride to produce 5-Bromosalicylonitrile, which upon further reactions can lead to various benzofuran analogues . Additionally, a CuI-catalyzed domino process using 1-bromo-2-iodobenzenes and beta-keto esters has been reported to yield 2,3-disubstituted benzofurans .

Molecular Structure Analysis

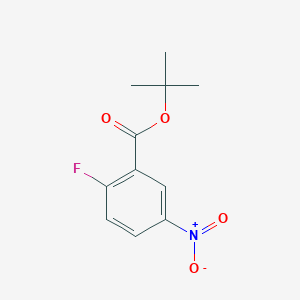

The molecular structure of 5-Bromo-2,3-dimethyl-1-benzofuran consists of a benzene ring fused to a furan ring with bromine and methyl groups as substituents. The position of these substituents is crucial for the chemical reactivity and biological activity of the compound. The precise arrangement of atoms within the molecule can be determined through various spectroscopic methods, which are essential for confirming the identity of the synthesized compounds .

Chemical Reactions Analysis

Benzofuran derivatives can undergo a range of chemical reactions. For instance, electrosynthesis can be employed to convert 2-(1-bromo-1-methylethyl)benzofurans into 2,2-dimethylchromenes, which involves the cleavage of a carbon–bromine bond followed by ring expansion . Moreover, 5-Bromo-2,3-dimethyl-1-benzofuran can serve as an intermediate for further chemical transformations, such as the synthesis of 1-((5-bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, which have been evaluated for antimicrobial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2,3-dimethyl-1-benzofuran, such as melting point, boiling point, solubility, and stability, are influenced by its molecular structure. The presence of a bromine atom in the molecule can significantly affect its reactivity and interaction with other chemical entities. These properties are important for the practical application of the compound in chemical synthesis and for its potential use in pharmaceuticals. The synthesized benzofuran analogues are characterized by spectral data to confirm their structures and to understand their physical and chemical behavior .

科学研究应用

合成化学应用

5-溴-2,3-二甲基-1-苯并呋喃在合成化学中的主要应用之一是作为各种有机合成过程中的前体。CuI催化的多米诺过程利用1-溴-2-碘苯和β-酮酸酯生成2,3-二取代苯并呋喃,展示了该化合物在创建5-和6-位取代基不同的苯并呋喃衍生物方面的多功能性,表明其在合成复杂有机分子中的关键作用(Lu et al., 2007)。

药理潜力

研究还突显了从5-溴-2,3-二甲基-1-苯并呋喃合成的衍生物的药理潜力。各种研究合成了苯并呋喃类似物并评估了它们的抗菌和药理活性,展示了这种化合物在新治疗剂开发中的重要性。例如,从5-溴水杨醛合成新的苯并呋喃类似物已经被探索,这些化合物被筛选用于抗菌和药理活性,指向该化合物在药物发现中的相关性(Parameshwarappa et al., 2008)。

另一项研究专注于合成和表征5-溴苯并呋喃基芳基脲和碳酸酯,检查它们的抗菌筛选。这项工作提供了关于5-溴-2,3-二甲基-1-苯并呋喃衍生物在促进新抗菌剂开发中潜力的见解,进一步强调了该化合物在药理研究中的实用性(Kumari et al., 2019)。

安全和危害

未来方向

Benzofuran and its derivatives have potential applications in many aspects, making these substances potential natural drug lead compounds . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .

属性

IUPAC Name |

5-bromo-2,3-dimethyl-1-benzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIOGPKJJOQEFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,3-dimethyl-1-benzofuran | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1344172.png)

![[4-(Pyridin-4-yl)phenyl]methanamine](/img/structure/B1344180.png)

![Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B1344184.png)